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Abstract

Vepdegestrant (ARV-471) is a first-in-class, orally bioavailable PROteolysis TArgeting Chimera
(PROTAC) designed to selectively target and degrade the estrogen receptor (ERa). Developed
through a collaboration between Arvinas and Pfizer, this molecule represents a novel
therapeutic modality for ER-positive (ER+)/HER2-negative (HER2-) breast cancer. By hijacking
the body's natural protein disposal system, Vepdegestrant offers a distinct mechanism of action
compared to traditional ER antagonists and selective ER degraders (SERDS). This technical
guide provides an in-depth overview of the discovery, mechanism of action, preclinical
evaluation, and clinical development of Vepdegestrant, presenting key data in a structured
format and detailing the experimental protocols employed in its characterization.

Introduction: The Rationale for a PROTAC ER
Degrader

Estrogen receptor signaling is a primary driver in approximately 80% of breast cancers.[1]
While endocrine therapies like tamoxifen and fulvestrant have been foundational treatments,
the development of resistance, often through mutations in the ESR1 gene, presents a
significant clinical challenge.[2] Fulvestrant, a SERD, aims to degrade the ER, but its efficacy is
limited by intramuscular administration and incomplete ER degradation in vivo.[3][4]

© 2025 BenchChem. All rights reserved. 1/16 Tech Support


https://www.benchchem.com/product/b15565710?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC11396746/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2651088/
https://pubmed.ncbi.nlm.nih.gov/39274896/
https://www.mdpi.com/2079-7737/9/8/227
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15565710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

PROTACSs offer a catalytic approach to protein degradation. These heterobifunctional
molecules consist of a ligand that binds the target protein (in this case, ERa), a linker, and a
ligand that recruits an E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination
of the target protein and its subsequent degradation by the proteasome. Vepdegestrant was
designed to overcome the limitations of existing endocrine therapies by achieving more
profound and sustained ER degradation via an oral route of administration.[3][4]

Mechanism of Action

Vepdegestrant functions by inducing the formation of a ternary complex between the estrogen
receptor, itself, and the Cereblon (CRBN) E3 ubiquitin ligase.[4] This proximity facilitates the
transfer of ubiquitin from the E3 ligase to ERa, marking it for proteasomal degradation. This
process is catalytic, as a single molecule of Vepdegestrant can induce the degradation of
multiple ERa proteins.[5]
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Vepdegestrant (ARV-471) Induced ER Degradation
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Figure 1: Mechanism of Vepdegestrant-induced ERa degradation.

This degradation of ERa leads to the downregulation of ER-target genes and the inhibition of
proliferation in ER-dependent breast cancer cells.[6]

Preclinical Development
Biochemical and In Vitro Characterization
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A medicinal chemistry campaign led to the identification of Vepdegestrant as a potent and
selective oral ER degrader.[2] Its preclinical activity was characterized through a series of
biochemical and cell-based assays.

Table 1: Preclinical In Vitro Activity of Vepdegestrant (ARV-471)

Cell Line /
Parameter Assay Type Value Reference
System
ERa Binding
Cell-free RL Recombinant
IC50 _ 0.99 nM [3]
displacement ERa
) Cell-free RL Recombinant
Ki ) 0.28 nM [7]
displacement ERa
ER Degradation
DC50 In-cell Western MCF7 ~1-2 nM [8]
Dmax In-cell Western MCF7 >95% 9]
Cellular Activity
IC50 Luciferase
) T47D-KBluc 1.1 nM [7]
(Antagonism) Reporter
GI50 Cell Proliferation MCF7 3.3nM [7]
GI50 Cell Proliferation  T47D 4.5 nM [7]
, _ T47D (ER
GI50 Cell Proliferation 8.0 nM [7]
Y537S)
_ _ T47D (ER
GI50 Cell Proliferation 5.7nM [7]
D538G)

Vepdegestrant demonstrated potent binding to recombinant ERa, comparable to the synthetic
estrogen diethylstilbestrol.[3] It induced robust, dose-dependent degradation of both wild-type
and clinically relevant mutant ERa in various breast cancer cell lines, achieving over 95%
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maximal degradation.[6][9] This degradation translated to potent inhibition of ER-dependent cell

proliferation.[7]

In Vivo Efficacy in Xenograft Models

The in vivo anti-tumor activity of Vepdegestrant was evaluated in several preclinical models of

ER+ breast cancer.

Table 2: In Vivo Efficacy of Vepdegestrant (ARV-471) in Xenograft Models

Tumor
ER .
. . Growth Compariso
Model Type Dosing Degradatio o Reference
Inhibition n
n
(TGI)
MCF7
Orthotopic 3 mg/kg, PO, Fulvestrant:
>94% 85% [2]I3]
Xenograft QD 31-80% TGl
(WT ER)
10 mg/kg,
>90% 98% [3][9]
PO, QD
30 mg/kg, 120% Fulvestrant:
>94% ) [3][10]
PO, QD (regression) 46% TGI
ST941/HI
PDX (ER 10 mg/kg, 99% Fulvestrant:
79% _ [3][10]
Y537S PO, QD (regression) 62% TGl
Mutant)
30 mg/kg, 107%
88% _ [3][10]
PO, QD (regression)
ST941/HI/PB
R PDX 10 mg/kg, 102%
o Not reported ] [2]
(Palbociclib- PO, QD (regression)
Resistant)
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PO: Per os (by mouth); QD: Quaque die (once daily); WT: Wild-type; PDX: Patient-derived

xenograft.

Orally administered Vepdegestrant led to profound ER degradation (>90%) in tumors and
resulted in significant tumor growth inhibition and even regression, outperforming the standard-
of-care agent fulvestrant.[3][9][10] Notably, Vepdegestrant demonstrated robust activity in
models with the ER Y537S mutation, a common mechanism of acquired resistance to
endocrine therapies.[3][10] Furthermore, it showed efficacy in a palbociclib-resistant model,
suggesting its potential in later lines of therapy.[2] Preclinical studies also indicated synergistic
effects when Vepdegestrant was combined with CDK4/6 inhibitors.[3][9]
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Figure 2: General preclinical workflow for PROTAC development.
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Clinical Development

Vepdegestrant has been evaluated in multiple clinical trials, both as a monotherapy and in
combination with other agents.

Phase I/ll VERITAC Study (NCT04072952)

This first-in-human study assessed the safety, tolerability, and anti-tumor activity of
Vepdegestrant in heavily pretreated patients with ER+/HER2- advanced or metastatic breast

cancer.

Table 3: Key Results from the Phase 2 VERITAC Study (Monotherapy)

. . Patients with ESR1
Endpoint All Patients (n=71) . Reference
mutation (n=41)

Clinical Benefit Rate

38% 51.2% [11][12]
(CBR)

Median Progression-

) 3.7 months 5.7 months [11]
Free Survival (MPFS)

CBR: Confirmed complete response, confirmed partial response, or stable disease > 24 weeks.

In a heavily pretreated population where 100% of patients had received prior CDK4/6 inhibitors
and 79% had received prior fulvestrant, Vepdegestrant demonstrated a favorable tolerability
profile and encouraging clinical activity.[11] The clinical benefit was more pronounced in
patients with ESR1 mutations.[12]

Phase Ib Combination with Palbociclib (NCT04072952)

This cohort of the VERITAC study evaluated Vepdegestrant in combination with the CDK4/6
inhibitor palbociclib.

Table 4: Key Results from the Phase 1b Vepdegestrant + Palbociclib Study
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Overall .
) ) ESR1-mutant ESR1 wild-
Endpoint Population Reference
(n=29) type (n=15)
(n=46)
Clinical Benefit
63.0% 72.4% 53.3% [6][13]
Rate (CBR)
Objective
Response Rate 41.9% (n=31) 47.1% (n=17) 41.7% (n=12) [6]
(ORR)
Median
Progression-Free  11.2 months 13.7 months 11.1 months [6]

Survival (mPFS)

The combination was well-tolerated and showed promising efficacy, suggesting a potential
therapeutic benefit regardless of ESR1 mutation status in this patient population.[6]

Phase lll VERITAC-2 Study (NCT05654623)

This pivotal, randomized trial compared Vepdegestrant monotherapy to fulvestrant in patients
with ER+/HER2- advanced or metastatic breast cancer whose disease progressed after
treatment with a CDK4/6 inhibitor and endocrine therapy.[14]

Table 5: Topline Results from the Phase 3 VERITAC-2 Study
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Endpoint Population Result Reference

Statistically significant
and clinically

Progression-Free ]
ESR1-mutant meaningful [51[14][15]

survival (PFS) improvement vs

fulvestrant

Did not reach
Intent-to-Treat (ITT) statistical significance [51[14][15]

vs. fulvestrant

Generally well-
tolerated; profile

Safety ITT ) ] [5][14]
consistent with

previous studies

The trial met its primary endpoint in the ESR1-mutant population, demonstrating a significant
improvement in progression-free survival compared to fulvestrant.[14][15] Based on these
results, Arvinas submitted a New Drug Application (NDA) to the U.S. FDA in June 2025 for
Vepdegestrant for patients with ESR1-mutant ER+/HER2- advanced or metastatic breast

cancer.[7][8]

Experimental Protocols

This section provides an overview of the key methodologies used in the preclinical
characterization of Vepdegestrant.

ERa Degradation Assay (Western Blot)

e Cell Culture and Treatment: ER+ breast cancer cell lines (e.g., MCF7, T47D) are seeded in
6-well plates and allowed to adhere. Cells are then treated with a serial dilution of
Vepdegestrant or vehicle control (DMSO) for a specified time (e.qg., 4, 24, or 72 hours).

o Lysate Preparation: Cells are washed with ice-cold PBS and lysed using RIPA buffer
supplemented with protease and phosphatase inhibitors. Tumor tissues from xenograft
models are homogenized in the same buffer.
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Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and
transferred to a PVDF membrane.

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and
then incubated with a primary antibody against ERa (e.g., ERa (D8H8), CST-8644) overnight
at 4°C.[9] A loading control antibody (e.g., B-actin) is also used.

Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated
secondary antibody. The signal is visualized using an enhanced chemiluminescence (ECL)
detection system.

Quantification: Band intensities are quantified using densitometry software. ERa levels are
normalized to the loading control and expressed as a percentage relative to the vehicle-
treated control to determine DC50 (half-maximal degradation concentration) and Dmax
(maximal degradation).

Cell Proliferation Assay (CellTiter-Glo®)

Cell Seeding: Cells (e.g., MCF7, T47D) are seeded in 96-well opaque-walled plates at a
density of approximately 2,000 cells/well and incubated overnight.

Compound Treatment: A serial dilution of Vepdegestrant is added to the wells. A vehicle
control (DMSO) is included.

Incubation: Plates are incubated for a period of 5 days at 37°C in a humidified incubator.

Lysis and Signal Generation: The plate is equilibrated to room temperature. CellTiter-Glo®
Reagent is added to each well, and the plate is mixed on an orbital shaker for 2 minutes to
induce cell lysis. The plate is then incubated for 10 minutes at room temperature to stabilize
the luminescent signal.

Measurement: Luminescence is measured using a plate reader.

Data Analysis: The luminescent signal, which is proportional to the amount of ATP and thus
the number of viable cells, is used to calculate the percentage of cell growth inhibition
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relative to the vehicle control. A dose-response curve is generated to determine the GI50
(half-maximal growth inhibition) value.

In Vivo Xenograft Efficacy Study

e Animal Model: Female immunodeficient mice (e.g., NOD SCID) are used.

e Tumor Implantation: MCF7 cells are harvested and resuspended in a 1:1 mixture of serum-
free medium and Matrigel. The cell suspension is injected into the mammary fat pad of the
mice.

e Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size
(e.g., 100-200 mm3). Mice are then randomized into treatment and control groups.

e Dosing: Vepdegestrant is prepared in a suitable vehicle (e.g., 0.5% methylcellulose) and
administered by oral gavage once daily at the desired doses (e.g., 3, 10, 30 mg/kg). The
control group receives the vehicle.

e Tumor Measurement: Tumor volume is measured 2-3 times per week with calipers using the
formula: Volume = (Length x Width?)/2.

o Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for
pharmacodynamic analysis (e.g., Western blot for ER degradation) or histopathology. Tumor
growth inhibition (TGI) is calculated based on the change in tumor volume in the treated
groups compared to the control group.
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Figure 3: Simplified estrogen receptor signaling pathway and the point of intervention for
Vepdegestrant.

Conclusion

Vepdegestrant (ARV-471) is a pioneering oral PROTAC ER degrader that has demonstrated
significant preclinical and clinical activity in ER+/HER2- breast cancer. Its mechanism of
inducing near-complete ER degradation addresses key limitations of current endocrine
therapies. The positive results from the Phase Il VERITAC-2 trial, particularly in patients with
ESR1 mutations, highlight its potential to become a valuable new treatment option for patients
with advanced or metastatic breast cancer. The ongoing development and regulatory review of
Vepdegestrant mark a significant milestone for the field of targeted protein degradation and
offer new hope for patients who have developed resistance to standard-of-care treatments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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